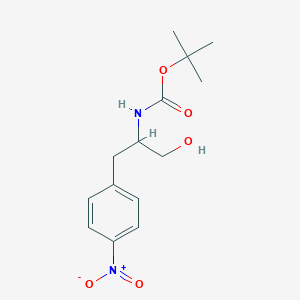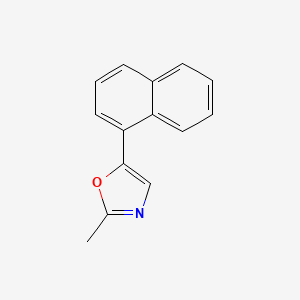![molecular formula C10H5IN2O2 B13709727 2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile CAS No. 148741-31-5](/img/structure/B13709727.png)
2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with hydroxyl and iodine groups, along with a propanedinitrile moiety. Its molecular formula is C10H6IN2O2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile typically involves the reaction of 3,4-dihydroxy-5-iodobenzaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group reacts with the active methylene group of malononitrile to form the desired product. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of azides or thioethers.
科学研究应用
2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile involves its interaction with various molecular targets and pathways. The hydroxyl groups can scavenge free radicals, providing antioxidant effects. The iodine atom may facilitate the compound’s binding to specific enzymes or receptors, modulating their activity. Additionally, the nitrile groups can participate in interactions with nucleophilic sites in biological molecules, influencing their function.
相似化合物的比较
Similar Compounds
- 2-[(3,4-dihydroxy-5-nitrophenyl)methylidene]propanedinitrile
- 2-[(3,4-dihydroxyphenyl)methylidene]propanedinitrile
Uniqueness
2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The iodine substitution can enhance the compound’s ability to participate in halogen bonding, influencing its interactions with biological targets and its overall stability.
属性
CAS 编号 |
148741-31-5 |
|---|---|
分子式 |
C10H5IN2O2 |
分子量 |
312.06 g/mol |
IUPAC 名称 |
2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H5IN2O2/c11-8-2-6(1-7(4-12)5-13)3-9(14)10(8)15/h1-3,14-15H |
InChI 键 |
WPXSPHPYZHPIPO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1O)O)I)C=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13709674.png)


![4-[2-(Chloromethoxy)ethyl]anisole](/img/structure/B13709701.png)

![2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride](/img/structure/B13709714.png)




![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13709726.png)
